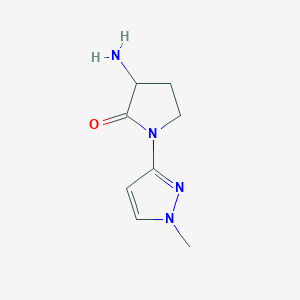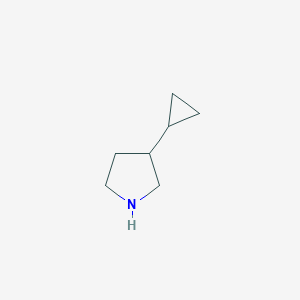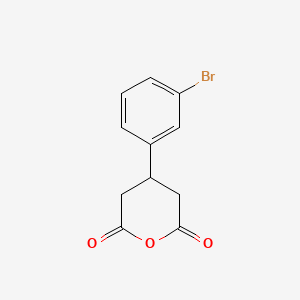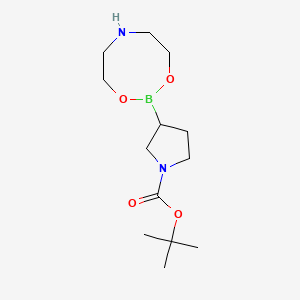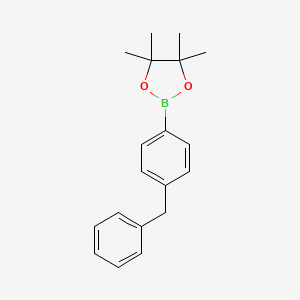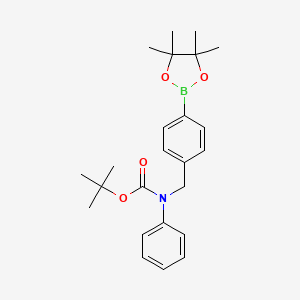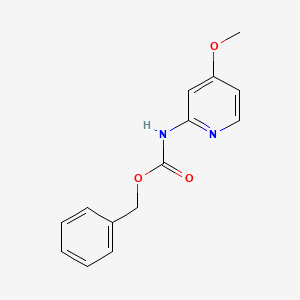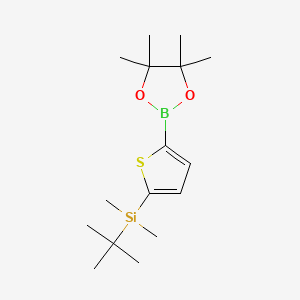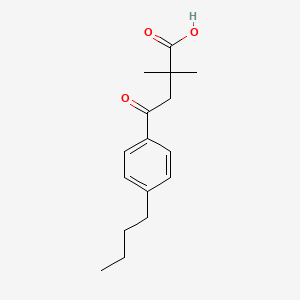
4-(4-Butylphenyl)-2,2-dimethyl-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of boronic acid, as suggested by the search results . Boronic acids are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Boronic acids and their derivatives are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has been reported, which could be relevant depending on the specific synthesis pathway of the compound .
Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions, including Suzuki–Miyaura coupling . Protodeboronation of pinacol boronic esters has also been reported .
Applications De Recherche Scientifique
Molecular Docking and Biological Activities
- A study involving derivatives of butanoic acid, including 4-(4-Butylphenyl)-2,2-dimethyl-4-oxobutanoic acid, highlighted their role in bonding, with implications for biological activities such as inhibiting Placenta growth factor (PIGF-1), suggesting potential pharmacological importance (Vanasundari et al., 2018).
Vibrational, Structural, and Optical Studies
- Research on various analogs of 4-oxobutanoic acid, including structural and optical studies, has been conducted to understand their properties better. These studies are crucial for developing new materials with potential applications in different scientific fields (Chen et al., 2013).
Nonlinear Optical Materials
- The compound's potential as a nonlinear optical material was explored through the study of its dipole moment and first hyperpolarizabilities. This suggests its application in the field of optoelectronics (Raju et al., 2015).
Synthesis and Characterization in Organic Chemistry
- Research focused on the synthesis and characterization of novel compounds involving 4-oxobutanoic acid derivatives, indicating their relevance in organic chemistry and potential pharmaceutical applications (Uguen et al., 2021).
Antimicrobial and Larvicidal Activities
- Studies have shown that derivatives of 4-oxobutanoic acid exhibit moderate antimicrobial and larvicidal activities, hinting at their possible use in developing new antimicrobial agents (Kumara et al., 2015).
Crystal Structure Analysis
- The crystal structure analysis of compounds related to 4-oxobutanoic acid has been conducted to understand their molecular conformation, which is vital for applications in materials science and pharmacology (Bąkowicz & Turowska-Tyrk, 2010).
Semiorganic Nonlinear Optical Application
- The growth and characterization of crystals related to 4-oxobutanoic acid for semiorganic nonlinear optical applications indicate its potential use in optoelectronics and photonics (Vinoth et al., 2020).
Enzymatic Reduction in Organic Solvent-Water Diphasic System
- Enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system, related to 4-oxobutanoic acid, was studied for its potential applications in biocatalysis and green chemistry (Shimizu et al., 1990).
Propriétés
IUPAC Name |
4-(4-butylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-4-5-6-12-7-9-13(10-8-12)14(17)11-16(2,3)15(18)19/h7-10H,4-6,11H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRHQEDZAQNGKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246731 |
Source


|
| Record name | 4-Butyl-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Butylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
CAS RN |
951893-41-7 |
Source


|
| Record name | 4-Butyl-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butyl-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

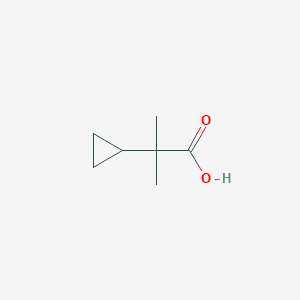
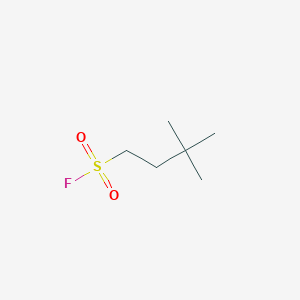
![3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1373227.png)
![[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1373229.png)
